Estradiol 3-propyl ether

Descripción general

Descripción

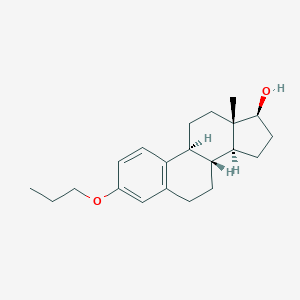

Estradiol 3-propyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a propyl ether group at the third position of the estradiol molecule. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound in various scientific and medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Estradiol 3-propyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of estradiol with propyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is subjected to purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Estradiol 3-propyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.

Substitution: The propyl ether group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides

Major Products Formed:

Oxidation: Formation of estrone derivatives.

Reduction: Regeneration of estradiol.

Substitution: Formation of various ether derivatives depending on the substituent used

Aplicaciones Científicas De Investigación

Endocrinological Applications

Estradiol 3-propyl ether is primarily recognized for its role in hormone replacement therapy (HRT) and its potential use in treating conditions associated with estrogen deficiency.

- Hormone Replacement Therapy : Promestriene has been studied for its effectiveness in alleviating symptoms associated with menopause and hypoestrogenism. Research indicates that it can improve vaginal health without significantly altering serum estradiol levels, making it a safer alternative for women with a history of hormone-sensitive cancers .

- In Vitro Studies : In vitro assays have demonstrated that Promestriene can stimulate the synthesis of estradiol and progesterone in human adrenal cells. This property is crucial for understanding its effects on reproductive health and potential risks associated with endocrine disruption .

Environmental Science Applications

The environmental implications of steroid estrogens, including estradiol derivatives like Promestriene, are significant due to their persistence as endocrine-disrupting chemicals (EDCs) in aquatic ecosystems.

- Water Treatment Technologies : Research has focused on the removal of steroidal estrogens from wastewater using advanced adsorption technologies. Studies highlight the challenges posed by synthetic estrogens like Promestriene, which can feminize aquatic organisms and disrupt reproductive systems in wildlife .

- Ecotoxicology : The impact of estradiol derivatives on aquatic life has been documented, with findings indicating that these compounds can lead to abnormal reproductive behaviors and physiological changes in fish populations .

Pharmacological Research

Promestriene's pharmacological properties extend beyond hormone replacement therapy into various therapeutic areas.

- Wound Healing : Animal studies suggest that Promestriene may enhance wound healing processes by modulating estrogen receptor activity. This application is particularly relevant for post-menopausal women who experience impaired healing due to decreased estrogen levels .

- Cardiovascular Health : Investigations into the cardiovascular implications of estrogenic compounds have shown that estradiol derivatives might influence heart disease risk factors in post-menopausal women. The relationship between these compounds and cardiovascular health is an emerging area of study .

Case Studies and Research Findings

Mecanismo De Acción

Estradiol 3-propyl ether exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The compound influences various physiological processes, including cell proliferation, differentiation, and metabolism .

Molecular Targets and Pathways:

Estrogen Receptors (ERα and ERβ): Primary targets for this compound.

Gene Regulation: Modulates the expression of genes involved in reproductive and metabolic functions

Comparación Con Compuestos Similares

- Estradiol

- Ethinyl Estradiol

- Promestriene

- Estrone

- Estriol

Actividad Biológica

5-Chloroisatin is a derivative of isatin that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

5-Chloroisatin (C_8H_5ClN_2O) features a chloro substituent at the 5-position of the isatin ring, which enhances its reactivity and biological activity. The presence of the chlorine atom is believed to influence the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.

1. Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of 5-chloroisatin and its derivatives against various cancer cell lines:

- Cytotoxic Activity Against Cancer Cells : A study synthesized several 5-chloroisatin-based Schiff base ligands and their metal complexes, which were tested on MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. The metal complexes exhibited superior cytotoxicity compared to the free ligands, with IC50 values less than 2.80 μM, indicating significant potential as chemotherapeutic agents .

- Thiosemicarbazones : A series of N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones were evaluated for cytotoxicity, showing varying degrees of activity. Some compounds demonstrated pronounced urease inhibition with IC50 values ranging from 38.91 μM to 76.65 μM, suggesting their potential as lead compounds in cancer therapy .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Metal Complexes of 5-Chloroisatin | MCF7 | <2.80 |

| N4-aryl Thiosemicarbazones | Various | 38.91 - 76.65 |

2. Antibacterial Activity

Research has also highlighted the antibacterial properties of 5-chloroisatin derivatives:

- A study synthesized novel derivatives that were tested for antibacterial activity against various strains, showing promising results. The compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

3. Other Biological Activities

Beyond cytotoxicity and antibacterial properties, 5-chloroisatin has been explored for other pharmacological effects:

- Antifungal and Antiviral Properties : There is evidence suggesting that 5-chloroisatin exhibits antifungal and antiviral activities, although specific mechanisms are still under investigation .

- Corrosion Inhibition : Interestingly, studies have shown that certain derivatives of 5-chloroisatin can act as effective corrosion inhibitors for mild steel in acidic environments, which may have implications for industrial applications .

Structure-Activity Relationship (SAR)

The biological activity of 5-chloroisatin derivatives can often be linked to their structural characteristics:

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLCMYNQNHQSR-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944638 | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-63-5 | |

| Record name | Estradiol 3-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.